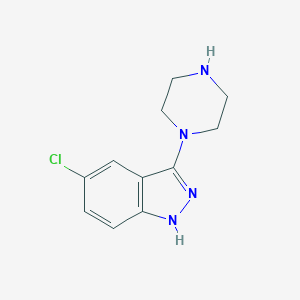

5-Chloro-3-piperazin-1-YL-1H-indazole

Description

Properties

Molecular Formula |

C11H13ClN4 |

|---|---|

Molecular Weight |

236.70 g/mol |

IUPAC Name |

5-chloro-3-piperazin-1-yl-1H-indazole |

InChI |

InChI=1S/C11H13ClN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15) |

InChI Key |

MAEHNNSRVLOXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

5-Chloro-3-piperazin-1-YL-1H-indazole has been studied for its potential as an anticancer agent. Research indicates that indazole derivatives exhibit potent inhibitory effects against various cancer cell lines.

Case Study: BCR-ABL Inhibition

A notable study identified a related compound, AKE-72, which demonstrated remarkable potency as a pan-BCR-ABL inhibitor, including against the imatinib-resistant mutant T315I. The compound exhibited IC50 values of less than 0.5 nM against BCR-ABL wild type and 9 nM against the resistant mutant, showcasing its potential in treating resistant forms of leukemia . This indicates that modifications of indazole structures, such as incorporating piperazine moieties, can enhance their therapeutic efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indazole derivatives have shown effectiveness against various microbial strains, suggesting their potential use in treating infections.

Antibacterial Activity

Research has demonstrated that compounds derived from indazole, including this compound, exhibit significant antibacterial activity. For instance, studies reported the minimum inhibitory concentrations (MIC) against common pathogens like Staphylococcus aureus and Escherichia coli, indicating their effectiveness in inhibiting bacterial growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacological Applications

There is emerging evidence that piperazine derivatives can influence neurological pathways. Some studies suggest that compounds similar to this compound may have anxiolytic or antidepressant effects due to their interactions with neurotransmitter systems .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indazole structure can influence its pharmacological properties.

Synthesis Overview

The synthesis typically involves the reaction of piperazine with chlorinated indazole derivatives under specific conditions to ensure optimal yield and purity. Various solvents and catalysts are employed to facilitate these reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The table below compares 5-Chloro-3-piperazin-1-YL-1H-indazole with structurally related compounds from recent literature:

Research Findings and Challenges

- Stability: The chloro substituent in this compound enhances oxidative stability compared to non-halogenated analogs, as observed in related indazole derivatives .

- Solubility Limitations : Piperazine improves aqueous solubility (logP ~2.1 predicted), but the indazole core’s hydrophobicity may necessitate formulation adjustments for in vivo use.

- Isomerization Risks : Unlike pyrazolo-pyrimidine derivatives (e.g., Compound 2 → 6–8 via isomerization ), the target compound’s rigid indazole core minimizes stereochemical complications.

Preparation Methods

Cross-Coupling Reactions

| Coupling Type | Catalyst System | Ligand | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O | 90°C, N₂ | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 100°C, N₂ | 70–80% |

Key Steps :

-

Boronic Ester Synthesis : Piperazine boronic ester is prepared via transmetallation from piperazine and B₂Pin₂.

-

Coupling : React with 5-chloro-3-bromoindazole under Pd catalysis.

Alternative Routes and Functional Group Transformations

Reductive Amination

For secondary amine formation:

-

Aldehyde Intermediate : Generate 5-chloro-1H-indazole-3-carboxaldehyde via nitrosation.

-

Amination : React with piperazine in the presence of NaBH₃CN or H₂/Pd-C.

| Reduction Agent | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₃CN | EtOH, AcOH, MgSO₄, 90°C | 52% | |

| H₂/Pd-C | MeOH, 50°C, 15 psi H₂ | 70–80% |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.82 (s, 1H), 7.29 (s, 1H), 3.04–3.07 (m, 3H), 2.59–2.65 (m, 2H) | |

| MS | m/z 236 [M+H]⁺ (for C₁₂H₁₅ClN₃) |

Challenges and Optimization Strategies

-

Low Yields : Direct alkylation methods often suffer from competing side reactions. Use of protective groups (e.g., Boc) or microwave-assisted synthesis can improve efficiency.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling reactions.

-

Catalyst Recycling : Immobilized Pd catalysts reduce costs in large-scale production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Chloro-3-piperazin-1-YL-1H-indazole?

- Answer : Synthesis typically involves multi-step reactions, such as:

- Nucleophilic substitution : Reacting chloro-intermediates with piperazine derivatives under reflux conditions (e.g., acetonitrile with POCl₃, yielding ~80% as in ).

- Alkylation : Introducing the piperazine moiety via alkylation reactions, similar to methods used for pyrazole-piperazine analogs ( ).

- Condensation : Formaldehyde-mediated condensation under alkaline conditions to stabilize the indazole-piperazine linkage ( ).

- Purification : Recrystallization (ethanol/ether) and TLC validation (toluene/ethyl acetate/water solvent systems) ensure purity .

Q. How is spectroscopic characterization performed for this compound?

- Answer : Key techniques include:

- ¹H/¹³C-NMR : Assign peaks based on neighboring substituents (e.g., piperazine protons at δ 2.5–3.5 ppm; indazole aromatic protons at δ 7.0–8.5 ppm) ( ).

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error ( ).

- IR : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for piperazine) ( ).

- Elemental analysis : Validate C, H, N, Cl content (e.g., ±0.3% deviation) .

Q. What purification strategies are effective for isolating the target compound?

- Answer :

- Recrystallization : Use ethanol or ether to isolate high-purity solids ( ).

- TLC monitoring : Employ iodine vapor visualization with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm homogeneity ( ).

- Column chromatography : Silica gel with gradient elution (not explicitly mentioned but inferred from analogous protocols).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Answer :

- X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL), leveraging high-resolution data (>0.8 Å) ( ).

- Validation : Check R-factor convergence (<0.05) and electron density maps for piperazine ring conformation and Cl-substituent orientation .

Q. How to address discrepancies between elemental analysis and spectroscopic data?

- Answer :

- Cross-validation : Compare HRMS (exact mass) with NMR integration ratios (e.g., reports 18.36% Cl found vs. 18.22% calculated).

- Purity assessment : Use TLC/HPLC to detect impurities; recrystallize if contamination is suspected ( ).

- Dynamic NMR : Resolve tautomerism or conformational flexibility in piperazine-indazole systems .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Answer :

- Solvent optimization : Polar aprotic solvents (acetonitrile) enhance nucleophilicity ( ).

- Catalysis : Lewis acids (e.g., TiCl₄) improve piperazine coupling efficiency ( ).

- Temperature control : Reflux (80–100°C) balances reaction rate and decomposition ( ).

- Table :

| Condition | Yield | Reference |

|---|---|---|

| Acetonitrile, POCl₃ | 80% | |

| Alkaline formaldehyde | 65–75% |

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Answer :

- Core modifications : Replace Cl with F/CF₃ ( ) or vary piperazine substituents (e.g., methyl groups) ( ).

- Biological testing : Screen analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand assays ( ).

- Multi-step synthesis : Follow protocols for diarylpyrazole derivatives ( ).

Q. How to analyze synthetic byproducts or impurities?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.